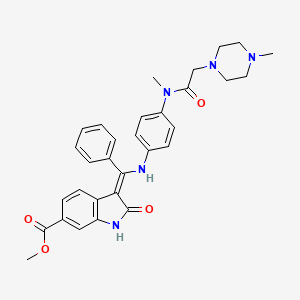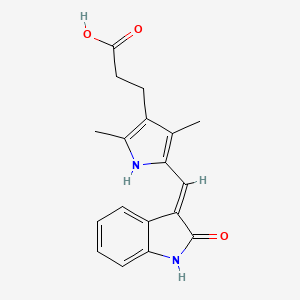
Lestaurtinib
Overview
Description
Mechanism of Action
Target of Action
Lestaurtinib, also known as CEP-701, is a tyrosine kinase inhibitor . It primarily targets the kinases fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A, TrkB, and TrkC . These kinases play crucial roles in cell signaling, growth, and survival.
Mode of Action
This compound inhibits the autophosphorylation of FLT3, resulting in the inhibition of FLT3 activity . This inhibition leads to the induction of apoptosis in tumor cells that overexpress FLT3 . The compound’s interaction with its targets results in changes in cellular signaling pathways, affecting cell survival and proliferation.
Biochemical Pathways
This compound affects multiple biochemical pathways due to its inhibition of various kinases. For instance, it suppresses JAK2/STAT5 signaling, which is crucial for cell proliferation and survival . By inhibiting FLT3, it also impacts pathways related to cell growth and apoptosis .
Pharmacokinetics
This compound is administered orally . It is highly protein-bound, especially to α-1 acid glycoprotein . It is metabolized in the liver by the P450 (CYP34A) enzyme system . .
Biochemical Analysis
Biochemical Properties
Lestaurtinib is an inhibitor of the kinases fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A, TrkB, and TrkC . It has been shown to have an IC50 of 2-3 nM with respect to FLT3 tyrosine kinase . This compound inhibits autophosphorylation of FLT3, resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 .
Cellular Effects
This compound has demonstrated a potent antiproliferative effect in vitro at nanomolar concentrations . It impedes cell migration and the ability to form colonies from single cells . In addition, this compound treatment results in arrest at the G2/M phase of the cell cycle, indicative of a cytostatic effect .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of autophosphorylation of FLT3, which results in the inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 . This inhibition of FLT3 kinase activity allows this compound to potentially overcome the suppression of apoptosis in mutated cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant inhibition of tumor growth compared to vehicle-treated animals . It also enhances the antitumor efficacy of the combinations of topotecan plus cyclophosphamide or irinotecan plus temozolomide .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit the growth of neuroblastoma both in vitro and in vivo and can substantially enhance the efficacy of conventional chemotherapy . Combining this compound with bevacizumab resulted in substantial systemic toxicity .
Metabolic Pathways
This compound is metabolized by the liver P450 (CYP34A) enzyme system
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. It is known that this compound is highly protein-bound, especially to α-1 acid glycoprotein .
Preparation Methods
Lestaurtinib is synthesized through a semisynthetic route starting from the bacterial fermentation product K252a. The synthesis involves multiple steps, including hydroxylation, methylation, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure .
Chemical Reactions Analysis
Lestaurtinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lestaurtinib has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and its ability to inhibit specific kinases.
Medicine: Undergoing clinical trials for the treatment of acute myelogenous leukemia, pancreatic cancer, prostate cancer, and other malignancies.
Comparison with Similar Compounds
Lestaurtinib is unique in its ability to inhibit multiple kinases with high specificity. Similar compounds include:
Staurosporine: A natural product and potent kinase inhibitor but with less specificity compared to this compound.
Midostaurin: Another FLT3 inhibitor used in the treatment of acute myelogenous leukemia but with a different kinase inhibition profile.
Sorafenib: A multikinase inhibitor used in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma, but with a broader range of kinase targets.
This compound’s specificity for FLT3 and its ability to overcome resistance to traditional chemotherapy make it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARLYUEJFELEN-LROUJFHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046778 | |
| Record name | Lestaurtinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. | |
| Record name | Lestaurtinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
111358-88-4 | |
| Record name | Lestaurtinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111358-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lestaurtinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lestaurtinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lestaurtinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LESTAURTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)





![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)


